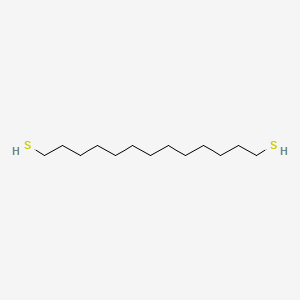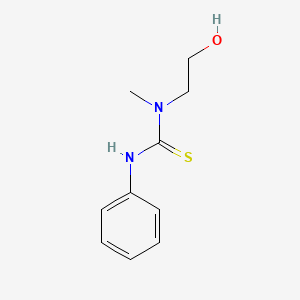
Thiourea, N-(2-hydroxyethyl)-N-methyl-N'-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thiourea, N-(2-hydroxyethyl)-N-methyl-N’-phenyl- is an organosulfur compound that belongs to the thiourea family. This compound is characterized by the presence of a thiocarbonyl group (C=S) and is known for its diverse applications in various fields such as organic synthesis, pharmaceuticals, and materials science. The compound’s unique structure, which includes a hydroxyethyl group, a methyl group, and a phenyl group, contributes to its distinct chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Thiourea, N-(2-hydroxyethyl)-N-methyl-N’-phenyl- typically involves the reaction of N-methyl-N’-phenylthiourea with ethylene oxide. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme can be represented as follows:
N-methyl-N’-phenylthiourea+ethylene oxide→Thiourea, N-(2-hydroxyethyl)-N-methyl-N’-phenyl-
The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent any unwanted side reactions. The reaction temperature is maintained at around 50-60°C, and the reaction mixture is stirred for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of Thiourea, N-(2-hydroxyethyl)-N-methyl-N’-phenyl- involves similar synthetic routes but on a larger scale. The process is optimized to maximize yield and minimize production costs. Industrial production may also involve the use of catalysts to enhance the reaction rate and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
Thiourea, N-(2-hydroxyethyl)-N-methyl-N’-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thiocarbonyl group to a thiol group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. The reactions are typically carried out at room temperature or slightly elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under mild conditions.
Substitution: Nucleophiles such as halides, amines, and alcohols can be used in substitution reactions. The reactions are often conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted thiourea derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Thiourea, N-(2-hydroxyethyl)-N-methyl-N’-phenyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of polymers, resins, and other materials with specialized properties.
Mecanismo De Acción
The mechanism of action of Thiourea, N-(2-hydroxyethyl)-N-methyl-N’-phenyl- involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, forming covalent bonds with electrophilic centers in biological molecules. This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes. The hydroxyethyl group enhances the compound’s solubility and facilitates its transport across cell membranes.
Comparación Con Compuestos Similares
Similar Compounds
- Thiourea, N-(2-hydroxyethyl)-N’-phenyl-
- Thiourea, N-methyl-N’-phenyl-
- Thiourea, N-(2-hydroxyethyl)-N-methyl-
Uniqueness
Thiourea, N-(2-hydroxyethyl)-N-methyl-N’-phenyl- is unique due to the presence of both a hydroxyethyl group and a methyl group, which confer distinct chemical properties and reactivity. The combination of these functional groups enhances the compound’s solubility, reactivity, and potential biological activity compared to other similar thiourea derivatives.
Propiedades
Número CAS |
137935-17-2 |
|---|---|
Fórmula molecular |
C10H14N2OS |
Peso molecular |
210.30 g/mol |
Nombre IUPAC |
1-(2-hydroxyethyl)-1-methyl-3-phenylthiourea |
InChI |
InChI=1S/C10H14N2OS/c1-12(7-8-13)10(14)11-9-5-3-2-4-6-9/h2-6,13H,7-8H2,1H3,(H,11,14) |
Clave InChI |
ZOGMVJGTIXFNGR-UHFFFAOYSA-N |
SMILES canónico |
CN(CCO)C(=S)NC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Ethyl-2-[(4-fluorophenyl)methyl]-3-hydroxypyridin-4(1H)-one](/img/structure/B14263884.png)
![3-Methyl-N-[1-(prop-2-en-1-yl)cyclohexyl]aniline](/img/structure/B14263889.png)
![6H,11H-Indolo[3,2-c]Isoquinoline-5-one](/img/structure/B14263890.png)
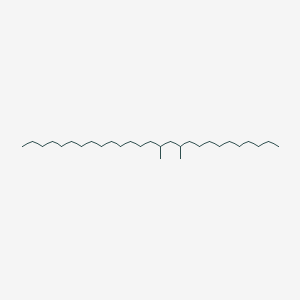
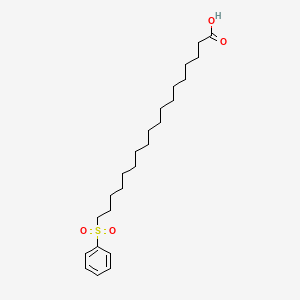
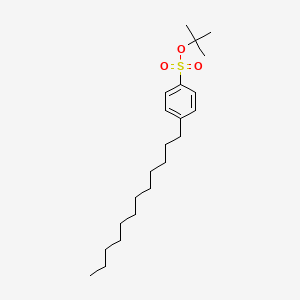


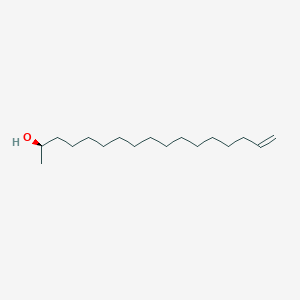
![(4R,4aR,7aR)-4-methyl-4,4a,5,6,7,7a-hexahydro-3H-cyclopenta[b]pyridin-2-amine;hydrochloride](/img/structure/B14263927.png)
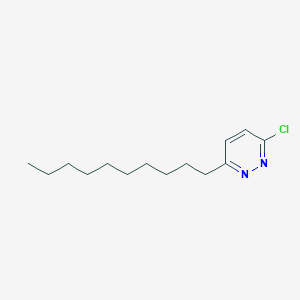
![5,6-Diphenyl-5,6-dihydro-2H-[1,3]dithiolo[4,5-b][1,4]dithiin-2-one](/img/structure/B14263937.png)
